

Zearalenone-13C18: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Zearalenone 13C18

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Zearalenone-13C18, an isotopically labeled form of the mycotoxin Zearalenone. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize Zearalenone-13C18 as an internal standard for quantitative analysis.

Core Chemical Properties

Zearalenone-13C18 is a stable isotope-labeled version of Zearalenone, a mycotoxin produced by fungi of the *Fusarium* genus.^[1] The incorporation of eighteen carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[2][3][4]}

Physicochemical Data

The fundamental chemical and physical properties of Zearalenone-13C18 are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Chemical Name	(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl- ¹³ C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione- ¹³ C ₁₇	[2]
Synonyms	FES- ¹³ C ₁₈ , Mycotoxin F2- ¹³ C ₁₈ , Toxin F2- ¹³ C ₁₈ , Zenone- ¹³ C ₁₈	[2]
CAS Number	911392-43-3	[2][4]
Molecular Formula	[¹³ C] ₁₈ H ₂₂ O ₅	[2]
Molecular Weight	336.2 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥98%	[2]
Solubility	Soluble in acetonitrile. Unlabeled Zearalenone is slightly soluble in hexane and progressively more so in benzene, acetonitrile, methylene chloride, methanol, ethanol, and acetone. It is also soluble in aqueous alkali.	[2][5]
Storage Temperature	-20°C	[2][4]
Stability	≥ 2 years at -20°C	[2]

Stability Profile

The stability of Zearalenone-¹³C₁₈ is a critical factor for its use as a reliable internal standard. While specific stability studies on the isotopically labeled form are not extensively published, its stability can be largely inferred from the behavior of unlabeled Zearalenone.

Temperature Stability

Unlabeled Zearalenone is known to be a heat-stable compound.[5] Studies have shown that significant degradation of Zearalenone in an aqueous buffered system occurs at temperatures above 150°C.[6][7] Below 125°C, less than 23% of Zearalenone was lost after 60 minutes of heating.[6] Complete reduction was observed in under 30 minutes at 225°C.[6] Zearalenone-13C18 is expected to exhibit similar thermal stability. For long-term storage and to ensure its integrity as a standard, it is recommended to store Zearalenone-13C18 solutions at -20°C, where it is reported to be stable for at least two years.[2]

pH Stability

The stability of Zearalenone is influenced by pH. In an aqueous buffer, Zearalenone is most stable at a neutral pH of 7, with greater losses observed at pH 4 and 10, particularly at elevated temperatures.[6] Unlabeled Zearalenone is also soluble in aqueous alkali solutions.[5] It is anticipated that Zearalenone-13C18 will follow a similar pH-dependent stability profile.

Photostability

The naturally occurring trans-isomer of Zearalenone can be transformed into the cis-isomer upon exposure to ultraviolet (UV) irradiation.[5] It is therefore advisable to protect solutions of Zearalenone-13C18 from direct light to prevent potential isomeric conversion, which could affect analytical accuracy.

Experimental Protocols

The primary application of Zearalenone-13C18 is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for the determination of Zearalenone in a solid matrix (e.g., cereal) using LC-MS/MS with Zearalenone-13C18 as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of mycotoxins in complex matrices.[5][8]

- Homogenization: Weigh 5 grams of the homogenized and representative sample into a 50 mL polypropylene centrifuge tube.

- **Internal Standard Spiking:** Add a known amount of Zearalenone-13C18 solution in acetonitrile to the sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.
- **Extraction:** Add 20 mL of an acetonitrile/water (v/v) mixture (e.g., 80:20).
- **Salting Out:** Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.
- **Shaking and Centrifugation:** Shake the tube vigorously for a specified time (e.g., 1 minute) and then centrifuge at a set speed (e.g., 4000 rpm) for a defined duration (e.g., 5 minutes).
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
- **Final Preparation:** Vortex the d-SPE tube and centrifuge again. The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

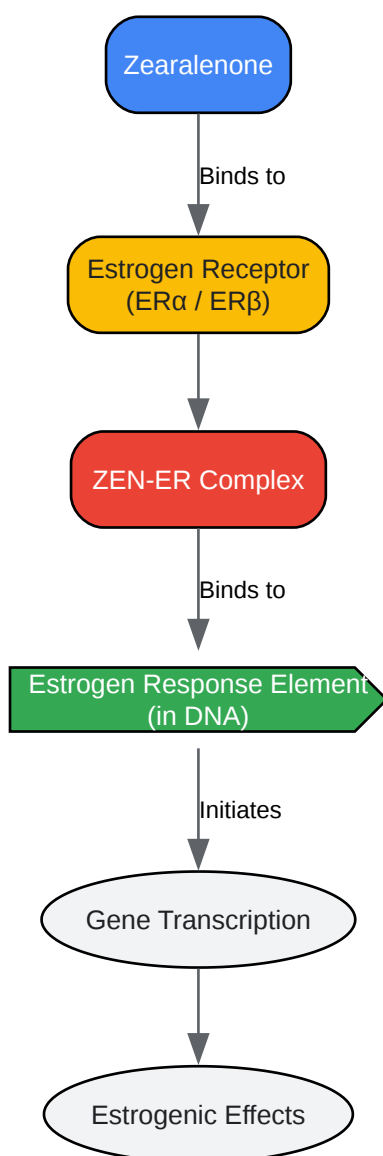
- **Chromatographic Separation:** Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small percentage of a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
- **Mass Spectrometric Detection:** Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Zearalenone and Zearalenone-13C18 to ensure accurate identification and quantification.
- **Quantification:** Construct a calibration curve using standards of unlabeled Zearalenone. The concentration of Zearalenone in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the Zearalenone-13C18 internal standard and comparing this ratio to the calibration curve.

Visualizations: Signaling and Degradation Pathways

To better understand the biological context and fate of Zearalenone, the following diagrams illustrate its estrogenic signaling pathway and its metabolic and microbial degradation pathways.

Zearalenone Estrogenic Signaling Pathway

Zearalenone and its metabolites are known to exert estrogenic effects by binding to estrogen receptors (ER α and ER β).^[2] This interaction can disrupt normal endocrine function.

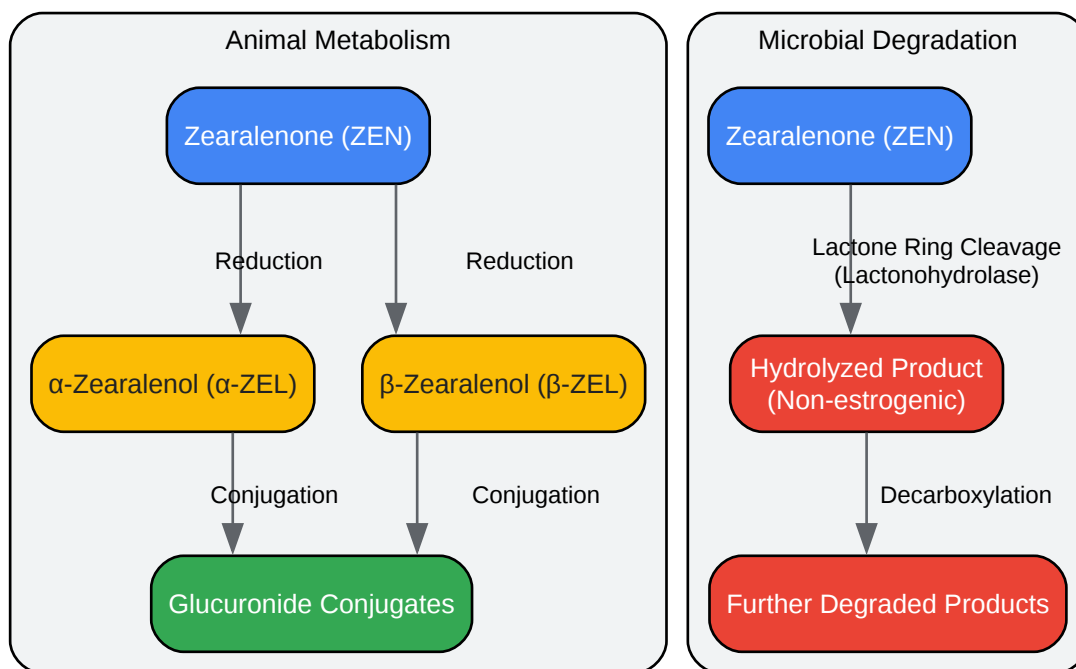


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Caption: Zearalenone's mechanism of estrogenic activity.

Zearalenone Metabolic and Degradation Pathways

Zearalenone can be metabolized in animals and degraded by microorganisms through various reactions, leading to a reduction in its toxicity.



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Caption: Metabolic and microbial degradation pathways of Zearalenone.

Conclusion

Zearalenone- $^{13}\text{C}_{18}$ is an indispensable tool for the accurate quantification of Zearalenone in various matrices. A thorough understanding of its chemical properties, stability, and proper handling is paramount for its effective use in research and regulatory monitoring. This guide provides a foundational understanding to aid researchers in their analytical endeavors. It is always recommended to consult the certificate of analysis provided by the supplier for lot-specific information.

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